3-Nitro-4-(thiazolidin-3-yl)benzaldehyde

説明

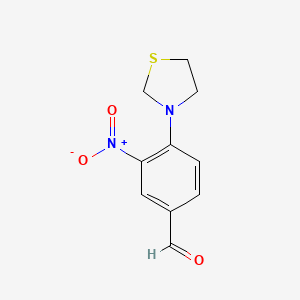

Structure

2D Structure

特性

IUPAC Name |

3-nitro-4-(1,3-thiazolidin-3-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c13-6-8-1-2-9(10(5-8)12(14)15)11-3-4-16-7-11/h1-2,5-6H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGXJIMLFSQJLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1C2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4-(thiazolidin-3-yl)benzaldehyde typically involves the condensation of 3-nitrobenzaldehyde with thiazolidine derivatives under controlled conditions. One common method includes the use of a base catalyst to facilitate the reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up laboratory synthesis protocols. This includes optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques .

化学反応の分析

Types of Reactions: 3-Nitro-4-(thiazolidin-3-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of 3-amino-4-(thiazolidin-3-yl)benzaldehyde.

Reduction: Formation of 3-nitro-4-(thiazolidin-3-yl)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry: 3-Nitro-4-(thiazolidin-3-yl)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound is investigated for its potential antimicrobial and anticancer properties. The presence of the thiazolidine ring is particularly significant due to its known biological activity .

Medicine: The compound is explored for its potential therapeutic applications, including the development of new drugs targeting specific diseases. Its structural features make it a candidate for drug design and discovery .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating advanced materials with specific properties .

作用機序

The mechanism of action of 3-Nitro-4-(thiazolidin-3-yl)benzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The thiazolidine ring can also interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects .

類似化合物との比較

Key Observations :

- Synthetic Flexibility: Analogs like SM29 and SM31 are synthesized via Knoevenagel condensation between aldehyde precursors (e.g., SM59) and heterocyclic partners (e.g., thiohydantoin), suggesting a viable route for the target compound’s synthesis .

- Thermal Stability : Melting points for analogs range from 245°C (SM49) to 296°C (SM32), with higher values often correlating with increased molecular rigidity or intermolecular hydrogen bonding .

Spectroscopic and Analytical Data

Table 2: Spectroscopic Comparison of Key Analogs

Key Observations :

- CH=N Resonance: The imine proton (CH=N) in all analogs appears downfield (δ ~8.6–8.8 ppm), consistent with conjugation to electron-withdrawing groups (nitro, thiazolidinone) .

- Mass Accuracy : High-resolution mass spectrometry (HRMS) confirms molecular formulas with deviations <0.2 ppm, underscoring synthetic precision .

生物活性

3-Nitro-4-(thiazolidin-3-yl)benzaldehyde is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and specific case studies highlighting its efficacy against various biological targets.

Chemical Structure and Synthesis

The compound this compound features a thiazolidine ring, which is known for its diverse pharmacological properties. The synthesis typically involves the condensation of an appropriate thiazolidine derivative with a nitro-substituted benzaldehyde. The general reaction can be summarized as follows:

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential in various therapeutic areas.

Anticancer Activity

Recent studies have demonstrated that thiazolidine derivatives exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against glioblastoma cells. A study by Da Silva et al. evaluated the anti-glioma activity of thiazolidinones, finding that certain derivatives exhibited potent antitumor effects through mechanisms that reduce cell viability in cancerous cells .

Table 1: Summary of Anticancer Activity of Thiazolidin Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 9b | Glioblastoma | 5.0 | Induction of apoptosis |

| 9e | MDA-MB-231 | 7.2 | Inhibition of cell proliferation |

| 9g | HCT116 | 6.5 | Cell cycle arrest |

| 10e | SW620 | 4.8 | Reactive oxygen species generation |

Antiviral Activity

In addition to anticancer properties, thiazolidin derivatives have shown antiviral activity. A study focused on the synthesis and evaluation of thiazolidinones for their anti-yellow fever virus (YFV) activity revealed that certain compounds demonstrated significant inhibition of viral replication in vitro .

Table 2: Antiviral Activity Against YFV

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| DS1 | 6.9 | >100 | >14.5 |

The mechanisms by which this compound exerts its biological effects may involve:

- Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : Interference with the cell cycle machinery, preventing cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress that can damage cellular components and trigger cell death.

Case Studies

Several case studies highlight the effectiveness of thiazolidine derivatives, including those related to this compound:

- Study on Glioblastoma Cells : Research conducted by Da Silva et al. indicated that specific thiazolidinone derivatives significantly reduced cell viability in glioblastoma multiforme cells through apoptosis induction .

- Antiviral Efficacy : In a study assessing antiviral compounds against YFV, a derivative showed a remarkable selectivity index, indicating its potential as a therapeutic agent against viral infections .

Q & A

Q. What are the optimal synthetic routes for preparing 3-Nitro-4-(thiazolidin-3-yl)benzaldehyde?

A common method involves nucleophilic substitution or condensation reactions. For example, reacting 4-chloro-3-nitrobenzaldehyde with thiazolidine under reflux in ethanol with glacial acetic acid as a catalyst. The reaction typically proceeds for 4–6 hours, followed by solvent evaporation and purification via recrystallization or column chromatography . Alternative approaches may use Suzuki-Miyaura coupling for introducing the thiazolidine moiety, requiring palladium catalysts and inert conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : To confirm the substitution pattern on the benzaldehyde ring and thiazolidine integration (e.g., aromatic protons at δ 8.0–8.5 ppm, aldehyde proton at δ ~10 ppm) .

- IR Spectroscopy : Key peaks include the aldehyde C=O stretch (~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .

- Mass Spectrometry (ESI-MS/HRMS) : To verify molecular weight (e.g., [M+H]+ expected at m/z 251.06 for C₁₀H₉N₂O₃S) and fragmentation patterns .

Q. How can researchers assess the biological activity of this compound in antimicrobial assays?

- Minimum Inhibitory Concentration (MIC) Testing : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in broth microdilution assays. Derivatives of similar nitro-thiazolidine benzaldehydes show MIC values ranging from 8–64 µg/mL .

- Time-Kill Curves : Evaluate bactericidal effects over 24 hours at 2× MIC .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic additions?

The electron-withdrawing nitro group activates the aldehyde for nucleophilic attack, while the thiazolidine ring may sterically hinder certain positions. Kinetic studies using substituted benzaldehydes suggest that the nitro group lowers the LUMO energy, facilitating reactions with amines or thiols. Computational modeling (DFT) can predict regioselectivity in such reactions .

Q. How can structure-activity relationship (SAR) studies optimize this compound for cholinesterase inhibition?

- Enzyme Assays : Test inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) using Ellman’s method. For analogs, IC₅₀ values for AChE range from 46.8–137.7 µM .

- Modifications : Introduce substituents on the thiazolidine ring (e.g., methyl, trifluoromethyl) to enhance binding to the catalytic triad. Data from similar compounds show that electron-withdrawing groups improve potency .

Q. How should researchers resolve contradictions in cytotoxicity data across cell lines?

- Dose-Response Validation : Replicate assays in triplicate using standardized protocols (e.g., MTT assays) across multiple cell lines (e.g., HeLa, MCF-7).

- Metabolic Stability Testing : Assess compound degradation in cell media via HPLC to rule out false negatives due to instability .

- Apoptosis Pathway Analysis : Use flow cytometry (Annexin V/PI staining) to confirm mechanism of action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。